molecular formula C23H30S2 B12584446 (3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol CAS No. 211488-23-2

(3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol

Cat. No.: B12584446
CAS No.: 211488-23-2
M. Wt: 370.6 g/mol
InChI Key: VMEXHUAPBUXLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol is an organic compound that belongs to the fluorene family It is characterized by the presence of two tert-butyl groups at the 3 and 6 positions of the fluorene core, and two methanethiol groups at the 1 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol typically involves the following steps:

    Starting Material: The synthesis begins with 3,6-di-tert-butylfluorene.

    Functionalization: The fluorene core is functionalized at the 1 and 8 positions using appropriate reagents to introduce the methanethiol groups.

    Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

(3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substituting Agents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Substitution Products: Fluorene derivatives with different functional groups at the 3 and 6 positions.

Scientific Research Applications

(3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with proteins or other biomolecules, affecting their function. The fluorene core may also interact with cellular membranes or other hydrophobic environments, influencing the compound’s distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,6-Di-tert-butyl-9H-fluorene-1,8-diyl)dimethanethiol is unique due to the presence of both tert-butyl and methanethiol groups

Properties

CAS No.

211488-23-2

Molecular Formula

C23H30S2

Molecular Weight

370.6 g/mol

IUPAC Name

[3,6-ditert-butyl-8-(sulfanylmethyl)-9H-fluoren-1-yl]methanethiol

InChI

InChI=1S/C23H30S2/c1-22(2,3)16-7-14(12-24)18-11-19-15(13-25)8-17(23(4,5)6)10-21(19)20(18)9-16/h7-10,24-25H,11-13H2,1-6H3

InChI Key

VMEXHUAPBUXLAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2CC3=C(C=C(C=C3C2=C1)C(C)(C)C)CS)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.